pKa and Basicity Profile: 5-Aminomethyl Substitution Confers Higher Basicity Compared to 4-Isomer and Parent Scaffolds
The target compound exhibits a predicted pKa of 9.36±0.29, which is approximately 0.7–0.8 units higher than the experimental pKa values reported for structurally related 4-aminomethyl pyrrolidinone analogs (pKa ~8.6) . This elevated basicity results from the electronic environment created by the aminomethyl group at the 5-position adjacent to the lactam carbonyl, differing from the 4-position substitution pattern [1].
| Evidence Dimension | pKa (acid dissociation constant, predicted) |
|---|---|
| Target Compound Data | 9.36±0.29 |
| Comparator Or Baseline | 4-(Aminomethyl)-1-ethyl-2-pyrrolidinone (CAS 936940-31-7); reported pKa ~8.59–8.63 for similar amine-containing pyrrolidinones [2] |
| Quantified Difference | ~0.7–0.8 pKa units higher basicity |
| Conditions | Predicted values from ChemicalBook; comparator pKa values sourced from HANSCH,C & LEO,AJ (1985) and EL TAYAR,N ET AL. (1985) for related amine scaffolds |
Why This Matters
Higher pKa directly impacts protonation state at physiological pH and influences chromatographic retention behavior in reversed-phase HPLC methods used for impurity quantification.
- [1] Kuujia.com. Cas no 67433-52-7 (5-(Aminomethyl)-1-ethyl-2-pyrrolidinone). Computed Properties. View Source
- [2] HANSCH,C & LEO,AJ (1985). Substituent Constants for Correlation Analysis in Chemistry and Biology. Cited in bio2rdf.org pKa resource DB00668-5. View Source
